4-Hydroxymethylpyrazole

Description

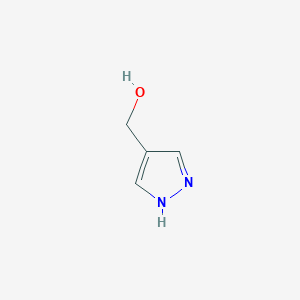

Structure

3D Structure

Properties

IUPAC Name |

1H-pyrazol-4-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O/c7-3-4-1-5-6-2-4/h1-2,7H,3H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRMKJOOJKCAEJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60179882 | |

| Record name | 1H-Pyrazole-4-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25222-43-9 | |

| Record name | 1H-Pyrazole-4-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25222-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxymethylpyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025222439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrazole-4-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1H-Pyrazol-4-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXYMETHYLPYRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Z3Y85WYBN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Hydroxymethylpyrazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060768 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 4-Hydroxymethylpyrazole from Fomepizole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed synthetic pathway for the conversion of fomepizole (4-methyl-1H-pyrazole) to its primary active metabolite, 4-hydroxymethylpyrazole. While the in vivo metabolism of fomepizole to this compound via cytochrome P450 enzymes is well-documented, a direct, high-yield chemical synthesis from fomepizole has not been extensively reported in the available literature. This document provides a detailed, proposed multi-step synthetic route based on established principles of organic chemistry, including the use of protecting groups and selective oxidation. The guide includes hypothetical experimental protocols, tabulated data for expected outcomes, and visualizations of the chemical and biological pathways. This document is intended to serve as a foundational resource for researchers seeking to synthesize this important metabolite for further study.

Introduction

Fomepizole, known chemically as 4-methylpyrazole, is a potent competitive inhibitor of alcohol dehydrogenase.[1][2] It is a critical antidote for poisonings by ethylene glycol and methanol, preventing the metabolic conversion of these substances into their toxic metabolites.[1][2] In vivo, fomepizole is primarily metabolized in the liver by the cytochrome P450 mixed-function oxidase system.[1][3][4] This metabolic process leads to several metabolites, including the pharmacologically active this compound, and the inactive 4-carboxypyrazole.[1][2][3][4]

The synthesis of this compound is of significant interest for researchers studying the pharmacology and toxicology of fomepizole and its metabolites. Access to a pure standard of this compound is essential for in vitro and in vivo studies aimed at elucidating its biological activity, metabolic fate, and potential therapeutic effects. This guide proposes a robust synthetic strategy to obtain this compound from its readily available precursor, fomepizole.

Metabolic Pathway of Fomepizole

In humans, fomepizole undergoes hepatic metabolism, with the primary active metabolite being this compound. This biotransformation is an oxidative process mediated by cytochrome P450 enzymes. The methyl group at the C4 position of the pyrazole ring is hydroxylated to form the corresponding alcohol. This metabolite can be further oxidized to 4-carboxypyrazole or undergo conjugation with glucuronic acid before excretion.[1][2][3][4]

Proposed Chemical Synthesis of this compound from Fomepizole

The direct selective oxidation of the 4-methyl group of fomepizole presents a chemical challenge due to the potential for oxidation of the pyrazole ring itself or over-oxidation to the carboxylic acid. To circumvent these issues, a multi-step synthesis involving the protection of the pyrazole nitrogen, followed by selective oxidation and subsequent deprotection, is proposed.

Overview of the Proposed Synthetic Route

The proposed three-step synthesis is as follows:

-

Protection: The N-H group of the pyrazole ring in fomepizole will be protected to prevent side reactions during the oxidation step. A suitable protecting group would be one that is stable to the oxidation conditions and can be removed selectively.

-

Oxidation: The methyl group of the N-protected 4-methylpyrazole will be selectively oxidized to a hydroxymethyl group.

-

Deprotection: The protecting group will be removed to yield the final product, this compound.

Detailed Experimental Protocols

Step 1: Protection of Fomepizole

Objective: To protect the pyrazole nitrogen of fomepizole to prevent interference in the subsequent oxidation step. A common protecting group for pyrazoles is the p-methoxybenzyl (PMB) group, which is stable under various conditions and can be cleaved oxidatively.

Reaction:

Fomepizole + p-Methoxybenzyl chloride → 1-(p-Methoxybenzyl)-4-methyl-1H-pyrazole

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Fomepizole | 82.10 | 1.0 g | 12.18 |

| p-Methoxybenzyl chloride | 156.61 | 2.1 g | 13.40 |

| Sodium hydride (60% in oil) | 24.00 | 0.54 g | 13.50 |

| Anhydrous Dimethylformamide (DMF) | - | 20 mL | - |

Procedure:

-

To a flame-dried 100 mL round-bottom flask under an inert atmosphere (argon or nitrogen), add sodium hydride (0.54 g, 13.50 mmol).

-

Wash the sodium hydride with anhydrous hexane (3 x 5 mL) to remove the mineral oil and decant the hexane.

-

Add anhydrous DMF (10 mL) to the flask and cool to 0 °C in an ice bath.

-

Dissolve fomepizole (1.0 g, 12.18 mmol) in anhydrous DMF (10 mL) and add it dropwise to the sodium hydride suspension.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

-

Cool the reaction mixture back to 0 °C and add a solution of p-methoxybenzyl chloride (2.1 g, 13.40 mmol) in anhydrous DMF (5 mL) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water (20 mL) at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-(p-methoxybenzyl)-4-methyl-1H-pyrazole.

Step 2: Oxidation of N-Protected Fomepizole

Objective: To selectively oxidize the methyl group of the N-protected fomepizole to a hydroxymethyl group. Selenium dioxide (SeO2) is a known reagent for the allylic and benzylic oxidation of methyl groups to alcohols.

Reaction:

1-(p-Methoxybenzyl)-4-methyl-1H-pyrazole + SeO2 → [1-(p-Methoxybenzyl)-1H-pyrazol-4-yl]methanol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 1-(p-Methoxybenzyl)-4-methyl-1H-pyrazole | 202.26 | 2.0 g | 9.89 |

| Selenium dioxide | 110.96 | 1.2 g | 10.88 |

| Dioxane | - | 40 mL | - |

| Water | - | 1 mL | - |

Procedure:

-

In a 100 mL round-bottom flask, dissolve 1-(p-methoxybenzyl)-4-methyl-1H-pyrazole (2.0 g, 9.89 mmol) in dioxane (40 mL).

-

Add selenium dioxide (1.2 g, 10.88 mmol) and water (1 mL) to the solution.

-

Heat the reaction mixture to reflux (approximately 101 °C) and maintain for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the black selenium precipitate and wash the precipitate with dioxane.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

Dissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford [1-(p-methoxybenzyl)-1H-pyrazol-4-yl]methanol.

Step 3: Deprotection to Yield this compound

Objective: To remove the PMB protecting group to obtain the final product. Oxidative cleavage with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is an effective method for deprotecting PMB ethers and amides.

Reaction:

[1-(p-Methoxybenzyl)-1H-pyrazol-4-yl]methanol + DDQ → this compound

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| [1-(p-Methoxybenzyl)-1H-pyrazol-4-yl]methanol | 218.26 | 1.5 g | 6.87 |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | 227.01 | 1.87 g | 8.24 |

| Dichloromethane (DCM) | - | 30 mL | - |

| Water | - | 10 mL | - |

Procedure:

-

Dissolve [1-(p-methoxybenzyl)-1H-pyrazol-4-yl]methanol (1.5 g, 6.87 mmol) in a mixture of dichloromethane (30 mL) and water (10 mL).

-

Cool the mixture to 0 °C in an ice bath.

-

Add DDQ (1.87 g, 8.24 mmol) portion-wise over 15 minutes.

-

Stir the reaction mixture vigorously at room temperature for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (20 mL).

-

Separate the layers and extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield this compound.

Quantitative Data Summary

The following table summarizes the expected yields and key parameters for the proposed synthesis. These values are estimates based on typical yields for similar reactions reported in the literature and should be optimized for specific laboratory conditions.

| Step | Reaction | Starting Material (mmol) | Product | Theoretical Yield (g) | Expected Yield (%) |

| 1 | Protection | 12.18 | 1-(p-Methoxybenzyl)-4-methyl-1H-pyrazole | 2.46 | 80-90 |

| 2 | Oxidation | 9.89 | [1-(p-Methoxybenzyl)-1H-pyrazol-4-yl]methanol | 2.16 | 50-60 |

| 3 | Deprotection | 6.87 | This compound | 0.67 | 70-80 |

Conclusion

This technical guide provides a detailed, albeit proposed, synthetic route for the preparation of this compound from fomepizole. The described three-step process, involving protection, selective oxidation, and deprotection, is based on well-established and reliable organic synthesis methodologies. While this pathway requires experimental validation and optimization, it offers a logical and feasible approach for researchers to obtain this important metabolite. The successful synthesis of this compound will facilitate further investigations into its pharmacological and toxicological profile, contributing to a more comprehensive understanding of fomepizole's in vivo behavior.

References

- 1. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 3. The Effect of 4-Methylpyrazole on Oxidative Metabolism of Acetaminophen in Human Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Effect of 4-Methylpyrazole on Oxidative Metabolism of Acetaminophen in Human Volunteers | Semantic Scholar [semanticscholar.org]

Chemical and physical properties of 4-Hydroxymethylpyrazole

This guide provides a comprehensive overview of the chemical and physical properties of 4-Hydroxymethylpyrazole, tailored for researchers, scientists, and drug development professionals. It includes key data, experimental protocols, and visualizations to support further research and application.

Core Chemical and Physical Properties

This compound, with the CAS number 25222-43-9, is a member of the pyrazole class of organic compounds.[1] It is recognized as the primary metabolite of Fomepizole (4-methylpyrazole), a competitive inhibitor of the enzyme alcohol dehydrogenase.[2]

The fundamental identifiers and computed properties for this compound are summarized below.

| Property | Value | Reference |

| IUPAC Name | (1H-pyrazol-4-yl)methanol | [1] |

| Synonyms | 4-Hydroxymethyl-1H-pyrazole, Pyrazole-4-methanol | [1] |

| CAS Number | 25222-43-9 | [1] |

| Molecular Formula | C₄H₆N₂O | [1][3] |

| Molecular Weight | 98.10 g/mol | [1][3] |

| Exact Mass | 98.048012819 Da | [1] |

| InChI | InChI=1S/C4H6N2O/c7-3-4-1-5-6-2-4/h1-2,7H,3H2,(H,5,6) | [1][3][4] |

| InChIKey | JRMKJOOJKCAEJK-UHFFFAOYSA-N | [1] |

| SMILES | C1=C(NN=C1)CO | [3] |

| Topological Polar Surface Area | 57.7 Ų | [1] |

| Heavy Atom Count | 7 | [1] |

This table outlines the key experimental and computationally predicted physical properties of this compound.

| Property | Value / Description | Reference |

| Physical Form | Solid, White to off-white | [4] |

| Boiling Point | 326.8±17.0 °C (Predicted) | [4] |

| Density | 1.311±0.06 g/cm³ (Predicted) | [4] |

| Solubility | Soluble in DMSO. For higher solubility, warming to 37°C and ultrasonication is recommended. | [2][4] |

| pKa | 13.78±0.50 (Predicted) | [4] |

According to GHS classifications, this compound is associated with the following hazards:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of this compound.

| Spectrum Type | Key Features / Data | Reference |

| ¹³C NMR | In studies of various 4-hydroxymethylpyrazoles, the chemical shift of the hydroxymethyl group's carbon atom is a key indicator of substitution patterns on the pyrazole ring.[5] For example, the carbon of the hydroxymethyl group in 1,3,5-trimethyl-4-hydroxymethylpyrazole is significantly deshielded compared to less substituted analogs.[5] | [5] |

| IR Spectroscopy | The IR spectrum of related 1-methyl-4-hydroxymethylpyrazole shows characteristic peaks at 1520 cm⁻¹ (heterocycle ring) and a broad band between 3200–3400 cm⁻¹ (O-H stretch).[5] Similar features are expected for the title compound. | [5] |

| Mass Spectrometry | The fragmentation of pyrazoles under mass spectrometry typically involves the loss of HCN from the molecular ion.[6] The specific fragmentation pattern for this compound would be influenced by the hydroxymethyl substituent. | [6] |

Experimental Protocols

This protocol details the synthesis of this compound via the reduction of ethyl 1H-pyrazole-4-carboxylate, based on a described method.[4]

Materials:

-

Lithium aluminum hydride (LAH), 1 M in Tetrahydrofuran (THF)

-

Ethyl 1H-pyrazole-4-carboxylate

-

Anhydrous THF

-

Water

-

1 M Sodium Hydroxide (NaOH) solution

-

Magnesium sulfate (MgSO₄)

-

Diatomaceous earth (Celite)

-

Methanol (MeOH)

Procedure:

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere, cool a suspension of lithium aluminum hydride (45.2 mL, 45.2 mmol, 1 M in THF) to 0°C using an ice bath.[4]

-

Addition of Ester: Slowly add a solution of ethyl 1H-pyrazole-4-carboxylate (3.17 g, 22.6 mmol) dissolved in THF (20 mL) dropwise to the cooled LAH suspension.[4]

-

Reaction: Allow the reaction mixture to gradually warm to room temperature and stir overnight.[4]

-

Quenching: Upon reaction completion (monitored by a suitable method like TLC), cool the mixture in an ice bath. Carefully quench the reaction by the sequential dropwise addition of 1.36 mL of water, followed by 10 mL of 1 M NaOH solution.[4] Stir the resulting mixture for 20 minutes.

-

Drying and Filtration: Add solid magnesium sulfate to the mixture to dry it, and continue stirring for 30 minutes after removing the ice bath.[4]

-

Isolation: Remove the solids by filtration through a pad of diatomaceous earth. Wash the filter cake with THF and methanol.[4]

-

Purification: Combine the filtrates and evaporate the solvent under reduced pressure to yield (1H-pyrazol-4-yl)methanol as a white solid.[4] The reported yield for this procedure is approximately 78.9%.[4]

Visualizations

The following diagrams illustrate key relationships and workflows relevant to this compound.

Caption: Synthesis of this compound via ester reduction.

References

A Comprehensive Technical Guide to 4-Hydroxymethylpyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Hydroxymethylpyrazole, a significant metabolite of the alcohol dehydrogenase inhibitor fomepizole. This document outlines its chemical identity, physicochemical properties, synthesis, and its role in biochemical assays.

Core Identity: CAS Number and Molecular Structure

This compound, also known as (1H-Pyrazol-4-yl)methanol, is a heterocyclic organic compound. It is a known human metabolite of fomepizole (4-methylpyrazole), a drug used as an antidote for methanol and ethylene glycol poisoning.

-

CAS Number : 25222-43-9[1]

-

Molecular Formula : C₄H₆N₂O[2]

-

IUPAC Name : (1H-pyrazol-4-yl)methanol[1]

-

Synonyms : 4-Hydroxymethyl-1H-pyrazole, Pyrazole-4-methanol[1]

Molecular Structure:

The structure of this compound consists of a pyrazole ring with a hydroxymethyl group attached at the 4-position.

Physicochemical and Spectroscopic Data

The following table summarizes key quantitative data for this compound and related compounds. This information is crucial for its application in experimental settings.

| Property | Value | Notes |

| Physical Properties | ||

| Boiling Point | 326.8 °C at 760 mmHg | Data for this compound. |

| Density | 1.311 g/cm³ | Data for this compound. |

| pKa | 2.91 ± 0.05 | Data for the related compound 4-methylpyrazole[3]. |

| Solubility | Soluble in water and polar organic solvents like alcohols and ethers. | General solubility for pyrazole derivatives[4][5]. |

| Spectroscopic Data | ||

| ¹H NMR (500 MHz, DMSO-d₆) | δ 12.58 (br s, 1H, NH), 7.58 (s, 1H, ArH), 7.40 (s, 1H, ArH), 4.74 (t, J=5.5 Hz, 1H, OH), 4.37 (d, J=5.2 Hz, 2H, CH₂)[6] | Experimental data for this compound[6]. |

| ¹³C NMR | The carbon of the hydroxymethyl group in 1-methyl-4-hydroxymethylpyrazole appears at δ 54.36 ppm. | Data for a closely related N-methylated derivative[7]. |

| IR Spectroscopy | Broad OH stretch at 3200–3400 cm⁻¹, Heterocycle ring vibrations around 1520-1530 cm⁻¹. | Characteristic absorptions for 4-hydroxymethylpyrazoles[7][8][9]. |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its use in a key biochemical assay are provided below.

This protocol describes the synthesis of (1H-pyrazol-4-yl)methanol via the reduction of ethyl 1H-pyrazole-4-carboxylate.[6]

Materials and Reagents:

-

Ethyl 1H-pyrazole-4-carboxylate

-

Lithium aluminum hydride (LAH), 1 M solution in tetrahydrofuran (THF)

-

Anhydrous THF

-

Methanol (MeOH)

-

Water

-

1 M Sodium hydroxide (NaOH) solution

-

Magnesium sulfate (MgSO₄)

-

Diatomaceous earth (Celite)

-

Flame-dried round-bottom flask

-

Stirring apparatus

-

Ice bath

Procedure:

-

Cool a 1 M solution of lithium aluminum hydride (45.2 mL, 45.2 mmol) in THF to 0°C in a flame-dried round-bottom flask under an inert atmosphere.

-

Slowly add a solution of ethyl 1H-pyrazole-4-carboxylate (3.17 g, 22.6 mmol) in THF (20 mL) dropwise to the cooled LAH suspension.

-

Allow the reaction mixture to gradually warm to room temperature and stir overnight.

-

Upon completion of the reaction (monitored by TLC), cool the mixture in an ice bath.

-

Carefully quench the reaction by the sequential dropwise addition of water (1.36 mL) and 1 M NaOH solution (10 mL). Stir the mixture for 20 minutes.

-

Add solid magnesium sulfate to dry the mixture and continue stirring at room temperature for 30 minutes.

-

Filter the solids through a pad of diatomaceous earth and wash the filter cake with THF and methanol.

-

Combine the filtrates and evaporate the solvent under reduced pressure to yield (1H-pyrazol-4-yl)methanol as a white solid.

This representative protocol outlines a method to assess the inhibitory effect of this compound on human liver alcohol dehydrogenase activity by monitoring the formation of NADH.[10][11]

Materials and Reagents:

-

Human liver alcohol dehydrogenase (ADH)

-

Ethanol (substrate)

-

Nicotinamide adenine dinucleotide (NAD⁺)

-

This compound (inhibitor)

-

Sodium phosphate buffer (0.15 M, pH 7.4)

-

Spectrophotometer or fluorometer capable of measuring absorbance or fluorescence at 340 nm

-

Cuvettes

Procedure:

-

Prepare a stock solution of this compound in the sodium phosphate buffer.

-

In a cuvette, prepare the reaction mixture containing sodium phosphate buffer, NAD⁺ (e.g., 350 µM), and ethanol (e.g., 2.5 mM).

-

Add varying concentrations of the this compound stock solution to different cuvettes to achieve the desired final inhibitor concentrations. Include a control with no inhibitor.

-

Initiate the reaction by adding a small volume of the human liver ADH enzyme solution (e.g., final concentration of 8 µg/mL).

-

Immediately begin monitoring the increase in absorbance or fluorescence at 340 nm, which corresponds to the formation of NADH.

-

Record the initial reaction rates (the linear portion of the absorbance/fluorescence versus time plot).

-

Determine the percentage of residual ADH activity for each inhibitor concentration relative to the control.

-

Kinetic parameters, such as the inhibition constant (Ki), can be determined by performing the assay at various substrate and inhibitor concentrations and analyzing the data using double reciprocal plots (e.g., Lineweaver-Burk plot).

Metabolic Pathway and Experimental Workflow Visualization

The following diagram illustrates the metabolic pathway of fomepizole, highlighting the formation of this compound.

Caption: Metabolic pathway of fomepizole.

References

- 1. This compound | C4H6N2O | CID 3015210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. pKa of 4MP and chemical equivalence in formulations of free base and salts of 4MP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. (1H-PYRAZOL-4-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. In vitro studies of human alcohol dehydrogenase inhibition in the process of methanol and ethylene glycol oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Human liver alcohol dehydrogenase—inhibition of methanol activity by pyrazole, 4-methylpyrazole, this compound and 4-carboxypyrazole | Scilit [scilit.com]

4-Hydroxymethylpyrazole: A Key Metabolite of 4-Methylpyrazole

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylpyrazole (fomepizole) is a potent competitive inhibitor of alcohol dehydrogenase (ADH) and is widely used as an antidote for methanol and ethylene glycol poisoning.[1] Its efficacy lies in its ability to block the metabolic conversion of these toxic alcohols into their harmful acidic metabolites. The biotransformation of 4-methylpyrazole itself is a critical aspect of its pharmacology, leading to the formation of key metabolites, primarily 4-hydroxymethylpyrazole and subsequently 4-carboxypyrazole.[2][3] This technical guide provides a comprehensive overview of this compound as a metabolite of 4-methylpyrazole, focusing on its metabolic pathway, the enzymes involved, quantitative data, and detailed experimental protocols relevant to its study.

Metabolic Pathway of 4-Methylpyrazole

The metabolism of 4-methylpyrazole predominantly occurs in the liver. The primary metabolic pathway involves a two-step oxidation process.

-

Hydroxylation: The first and rate-limiting step is the oxidation of the methyl group of 4-methylpyrazole to form this compound. This reaction is catalyzed by the cytochrome P450 (CYP) mixed-function oxidase system.[4]

-

Oxidation: Subsequently, this compound is further oxidized to 4-carboxypyrazole. This step is likely mediated by alcohol and aldehyde dehydrogenases.[5]

The major metabolite, 4-carboxypyrazole, along with unchanged 4-methylpyrazole and other minor metabolites like N-glucuronide conjugates, are then excreted in the urine.[2]

References

- 1. In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes | Springer Nature Experiments [experiments.springernature.com]

- 2. 4-Methylpyrazole | C4H6N2 | CID 3406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: Showing metabocard for 4-Carboxypyrazole (HMDB0060760) [hmdb.ca]

- 4. Interaction of pyrazole and 4-methylpyrazole with hepatic microsomes: effect on cytochrome P-450 content, microsomal oxidation of alcohols, and binding spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Human liver alcohol dehydrogenase--inhibition of methanol activity by pyrazole, 4-methylpyrazole, this compound and 4-carboxypyrazole - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Formation of 4-Hydroxymethylpyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxymethylpyrazole is the primary metabolite of fomepizole (4-methylpyrazole), a potent inhibitor of alcohol dehydrogenase used as an antidote for methanol and ethylene glycol poisoning. The in vivo formation of this compound is a critical aspect of fomepizole's pharmacokinetics and is primarily mediated by the cytochrome P450 (CYP) enzyme system. This technical guide provides an in-depth overview of the metabolic pathway, the key enzyme involved, its regulation, and detailed experimental protocols for its study. Quantitative data from various studies are summarized to facilitate comparison, and signaling pathways and experimental workflows are visualized to provide a clear understanding of the underlying processes.

Introduction

Fomepizole (4-methylpyrazole) is a competitive inhibitor of alcohol dehydrogenase and is a cornerstone in the treatment of toxic alcohol ingestions.[1] Its clinical efficacy is influenced by its pharmacokinetic profile, a significant component of which is its metabolism to this compound.[2][3] Understanding the in vivo formation of this metabolite is crucial for optimizing dosing regimens and for comprehending potential drug-drug interactions. This guide will delve into the core aspects of this compound formation, providing researchers and drug development professionals with a comprehensive resource.

Metabolic Pathway of 4-Methylpyrazole

The primary route of 4-methylpyrazole elimination from the body is through hepatic metabolism. The initial and rate-limiting step in this pathway is the oxidation of the methyl group to form this compound.[2] This reaction is catalyzed by the cytochrome P450 mixed-function oxidase system.[4] Subsequent metabolism involves the further oxidation of this compound to 4-carboxypyrazole, which is the main metabolite excreted in the urine, along with N-glucuronide conjugates of both metabolites.[2][3]

Key Enzyme: Cytochrome P450 2E1 (CYP2E1)

The principal enzyme responsible for the hydroxylation of 4-methylpyrazole to this compound is Cytochrome P450 2E1 (CYP2E1).[5][6][7] CYP2E1 is a highly inducible enzyme predominantly expressed in the liver, specifically within the endoplasmic reticulum of hepatocytes.[8][9] It is known for its role in the metabolism of numerous xenobiotics, including ethanol and various small molecular weight compounds.[9][10]

The involvement of CYP2E1 in 4-methylpyrazole metabolism has been demonstrated in studies using human liver microsomes and in vivo animal models.[6][11] 4-Methylpyrazole itself has been shown to be an inhibitor of CYP2E1 activity, which can have implications for the metabolism of other CYP2E1 substrates.[5][12]

Quantitative Data

The following tables summarize key quantitative data related to the in vivo formation of this compound and the enzyme responsible for its synthesis.

Table 1: Pharmacokinetic Parameters of Fomepizole (4-Methylpyrazole) in Humans

| Parameter | Value | Reference |

| Volume of Distribution (Vd) | 0.6 - 1.02 L/kg | [4] |

| Elimination | Primarily metabolic (>90%) | [4] |

| Primary Metabolite | 4-Carboxypyrazole (~80-85% of dose) | [3][4] |

| Minor Metabolites | This compound, N-glucuronide conjugates | [3][4] |

| Elimination Kinetics | Michaelis-Menten (saturable) at therapeutic doses | [4] |

| Mean Peak Plasma Concentration (10 mg/kg repeated dose) | 18.5 ± 2.6 µg/mL (adults) | [13] |

| Mean Apparent Elimination Half-life (steady state) | 14.5 ± 3 hours | [13] |

Table 2: Kinetic and Inhibition Parameters Related to Pyrazole Metabolism

| Parameter | Value | Condition | Reference |

| Apparent Km for pyrazole oxidation | ~2 mM | Intact rat hepatocytes | [14] |

| Apparent Vmax for pyrazole oxidation | ~0.06 nmol/min/mg protein | Intact rat hepatocytes | [14] |

| IC50 of 4-methylpyrazole for CYP2E1 | 1.8 µM | Recombinant human CYP2E1 | [12] |

| CYP2E1 content in human liver microsomes | 88 - 200 pmol/mg protein | Analysis of four individuals | [4] |

Regulation of CYP2E1 and this compound Formation

The formation of this compound is directly linked to the expression and activity of CYP2E1. The regulation of CYP2E1 is complex and occurs at multiple levels, including transcriptional, post-transcriptional, and post-translational.

Induction of CYP2E1

CYP2E1 is notably induced by its own substrates, including ethanol and pyrazoles like 4-methylpyrazole.[8][10] This induction is primarily due to a post-transcriptional mechanism involving protein stabilization.[8] Substrate binding to the enzyme protects it from degradation by the proteasomal pathway, leading to an accumulation of CYP2E1 protein and an increased metabolic capacity.[8]

Signaling Pathways in CYP2E1 Regulation

Ethanol-mediated induction of CYP2E1 involves oxidative stress and the activation of specific signaling cascades. The Protein Kinase C (PKC) / c-Jun N-terminal Kinase (JNK) / Specificity Protein 1 (SP1) pathway has been implicated in this process.[9] Oxidative stress, a consequence of CYP2E1's catalytic cycle, can activate PKC, which in turn activates the JNK pathway, leading to the phosphorylation of transcription factors like SP1 that can modulate CYP2E1 expression.

Furthermore, the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of the antioxidant response, is also involved.[10] Oxidative stress resulting from CYP2E1 activity can activate Nrf2, which translocates to the nucleus and induces the expression of antioxidant enzymes as a protective mechanism.[10]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of in vivo this compound formation.

Quantification of this compound in Plasma by HPLC-UV

This protocol is adapted from methods described for the analysis of pyrazoles in biological matrices.[11][15][16]

5.1.1. Sample Preparation (Solid-Phase Extraction)

-

To 1 mL of plasma, add an internal standard (e.g., 3-methylpyrazole).

-

Condition a C18 solid-phase extraction (SPE) cartridge with 1 mL of methanol followed by 1 mL of deionized water.

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase for HPLC analysis.

5.1.2. HPLC-UV Conditions

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and phosphate buffer (e.g., 20:80 v/v), pH adjusted to 7.0.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

UV Detection: 210 nm.

-

Quantification: Create a calibration curve using standards of this compound and the internal standard. Calculate the concentration based on the peak area ratio of the analyte to the internal standard.

Analysis of 4-Methylpyrazole and its Metabolites by GC-MS

This protocol is a general guideline based on established methods for the GC-MS analysis of small molecules and pyrazole derivatives.[14][17][18][19]

5.2.1. Sample Preparation (Liquid-Liquid Extraction and Derivatization)

-

To 1 mL of plasma or urine, add an internal standard (e.g., a deuterated analog of 4-methylpyrazole).

-

Add 2 mL of ethyl acetate and vortex for 2 minutes.

-

Centrifuge at 3000 x g for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen.

-

Derivatization (for improved volatility and chromatographic properties):

-

Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.

-

Cap the vial and heat at 70°C for 30 minutes.

-

Cool to room temperature before injection.

-

5.2.2. GC-MS Conditions

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp to 280°C at 10°C/min.

-

Hold at 280°C for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-500.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

-

-

Identification and Quantification: Identify compounds based on their retention times and mass spectra compared to authentic standards. For quantification, use selected ion monitoring (SIM) of characteristic ions for the analyte and the internal standard.

Assay for CYP2E1 Activity in Human Liver Microsomes

This protocol is based on the widely used p-nitrophenol hydroxylation assay.[20][21]

5.3.1. Reaction Mixture

-

Prepare a reaction mixture containing:

-

100 mM potassium phosphate buffer (pH 7.4).

-

10 mM MgCl2.

-

Human liver microsomes (final protein concentration of 0.1-0.5 mg/mL).

-

100 µM p-nitrophenol (substrate).

-

5.3.2. Enzymatic Reaction

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding NADPH to a final concentration of 1 mM.

-

Incubate at 37°C for 10-20 minutes.

-

Stop the reaction by adding 100 µL of 20% (w/v) trichloroacetic acid.

-

Centrifuge at 10,000 x g for 10 minutes to pellet the protein.

5.3.3. Product Quantification

-

Transfer the supernatant to a new tube.

-

Add 10 µL of 10 N NaOH to develop the color of the product, p-nitrocatechol.

-

Measure the absorbance at 535 nm using a spectrophotometer.

-

Calculate the amount of product formed using a standard curve of p-nitrocatechol.

-

Express the CYP2E1 activity as nmol of p-nitrocatechol formed per minute per mg of microsomal protein.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key processes described in this guide.

Caption: Metabolic pathway of 4-methylpyrazole.

Caption: Regulation of CYP2E1 expression.

Caption: HPLC-UV analysis workflow.

Conclusion

The in vivo formation of this compound is a key metabolic step in the elimination of fomepizole, primarily catalyzed by CYP2E1. The activity of this enzyme is subject to regulation by its substrates, which has important clinical implications. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the metabolism of 4-methylpyrazole and its interactions with other xenobiotics. A thorough understanding of these processes is essential for the safe and effective use of fomepizole in clinical practice.

References

- 1. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 2. sterimaxinc.com [sterimaxinc.com]

- 3. 4-Methylpyrazole | C4H6N2 | CID 3406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Multiple-approaches to the identification and quantification of cytochromes P450 in human liver tissue by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantification of cytochrome 2E1 in human liver microsomes using a validated indirect ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Effect of 4-Methylpyrazole on Oxidative Metabolism of Acetaminophen in Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Effect of 4-Methylpyrazole on Oxidative Metabolism of Acetaminophen in Human Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CYP2E1 and Oxidative Liver Injury by Alcohol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regulation of cytochrome P450 2e1 expression by ethanol: role of oxidative stress-mediated pkc/jnk/sp1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ethanol Induction of CYP2A5: Role of CYP2E1-ROS-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Simple Sample Preparation with HPLC-UV Method for Estimation of Clomipramine from Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibitory Potency of 4-Carbon Alkanes and Alkenes toward CYP2E1 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Plasma and tissue determination of 4-methylpyrazole for pharmacokinetic analysis in acute adult and pediatric methanol/ethylene glycol poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. shimadzu.com [shimadzu.com]

- 15. Determination of 4-methylpyrazole in plasma using solid phase extraction and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. uoguelph.ca [uoguelph.ca]

- 18. Methods of analysis of plant and animal metabolites [researchpark.spbu.ru]

- 19. gcms.cz [gcms.cz]

- 20. Methodology to assay CYP2E1 mixed function oxidase catalytic activity and its induction - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

4-Hydroxymethylpyrazole alcohol dehydrogenase inhibition activity

An In-Depth Technical Guide to the Alcohol Dehydrogenase Inhibition Activity of 4-Hydroxymethylpyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alcohol dehydrogenase (ADH) is a pivotal enzyme in the metabolism of primary and secondary alcohols, including ethanol, methanol, and ethylene glycol. Its inhibition is a critical therapeutic strategy for treating poisoning by toxic alcohols and has been a subject of extensive research. Pyrazole and its derivatives are well-established, potent inhibitors of ADH. This technical guide provides a comprehensive overview of the ADH inhibition activity of a specific derivative, this compound (4-HMP). It details the mechanism of inhibition, presents quantitative kinetic data, outlines experimental protocols for assessing inhibition, and discusses structure-activity relationships within the 4-substituted pyrazole class.

Introduction to Alcohol Dehydrogenase and Pyrazole Inhibitors

Alcohol dehydrogenases (ADHs) are a group of oxidoreductase enzymes that catalyze the interconversion of alcohols to aldehydes or ketones, coupled with the reduction of nicotinamide adenine dinucleotide (NAD⁺) to NADH.[1][2] In humans, ADH is the rate-limiting enzyme in the metabolism of ethanol and is crucial for the detoxification of other alcohols.[3] However, the metabolic activation of toxic alcohols like methanol and ethylene glycol by ADH produces highly toxic metabolites (formic acid and glycolic acid, respectively), leading to severe metabolic acidosis and end-organ damage.

Inhibiting ADH is the primary treatment modality for such poisonings.[4] Pyrazole and its substituted derivatives are potent, competitive inhibitors of ADH.[5][6] Compounds like 4-methylpyrazole (4-MP, Fomepizole) are used clinically as antidotes.[4][7] this compound (4-HMP), a metabolite of 4-methylpyrazole, is also a subject of interest for its own inhibitory properties.[8][9] Understanding the kinetics and mechanism of 4-HMP is vital for drug development and toxicology studies.

Mechanism of ADH Inhibition by Pyrazole Derivatives

Pyrazole derivatives function primarily as competitive inhibitors with respect to the alcohol substrate. The mechanism involves the formation of a stable, inactive ternary complex consisting of the enzyme, the oxidized coenzyme (NAD⁺), and the pyrazole inhibitor.[5] The inhibitor binds to the active site of the ADH-NAD⁺ complex, preventing the binding of the alcohol substrate and halting the catalytic cycle. The zinc atom at the active center of ADH is thought to facilitate the interaction between the pyrazole anion and NAD⁺.[5]

Quantitative Inhibition Data

The inhibitory potency of pyrazole derivatives is typically quantified by the inhibitor constant (Kᵢ). A lower Kᵢ value indicates a more potent inhibitor. While specific Kᵢ data for this compound is found in older literature, data for pyrazole and other 4-substituted analogs are more readily available and provide a basis for comparison.[5][10] These compounds are effective inhibitors of human liver ADH, with potencies in the micromolar to nanomolar range.

| Inhibitor | Enzyme Source | Kᵢ (µM) | Inhibition Type | Reference |

| Pyrazole | Human Liver ADH | 2.6 | Competitive vs. Ethanol | [5] |

| 4-Methylpyrazole | Human Liver ADH | 0.21 | Competitive vs. Ethanol | [5] |

| 4-Bromopyrazole | Human Liver ADH | 0.29 | Competitive vs. Ethanol | [5] |

| 4-Iodopyrazole | Human Liver ADH | 0.12 | Competitive vs. Ethanol | [5] |

| 4-Methylpyrazole | Rat Liver ADH | ~3 - 10 | Mixed | [11] |

| This compound | Human Liver ADH | Data cited but not quantified in snippets | - | [10][12] |

Structure-Activity Relationships (SAR)

Studies on 4-substituted pyrazoles have elucidated key structural features that determine their inhibitory effectiveness against ADH.

-

Electronic Effects : Pyrazoles with electron-withdrawing substituents at the 4-position are generally weaker inhibitors.[13]

-

Hydrophobicity : For in vitro studies, increasing the hydrophobicity of the substituent tends to increase inhibitory potency. However, this effect can be reversed in vivo if increased hydrophobicity hinders permeability through the cell membrane.[13]

-

Steric Factors : Monosubstituted pyrazoles at the 4-position are typically more potent inhibitors than their corresponding di- and tri-substituted counterparts.[5] 4-Iodopyrazole is noted as a particularly potent inhibitor.[5]

Experimental Protocol: In Vitro ADH Inhibition Assay

The most common method for determining ADH activity and inhibition is a continuous spectrophotometric rate determination assay.[14] The assay measures the increase in absorbance at 340 nm resulting from the reduction of NAD⁺ to NADH during the oxidation of an alcohol substrate.

Reagents and Buffers

-

Assay Buffer : 0.1 M Sodium Pyrophosphate or 0.05 M Sodium Phosphate buffer, pH 8.8 at 25°C.[14][15]

-

Coenzyme Solution : 15 mM β-NAD⁺ solution in ultrapure water.[14]

-

Substrate Solution : 2.0 M Ethanol solution in ultrapure water.[16]

-

Enzyme Solution : Stock solution of Alcohol Dehydrogenase (e.g., from yeast or horse liver) prepared in a suitable buffer (e.g., 10 mM Sodium Phosphate, pH 7.5) and diluted immediately before use to a working concentration (e.g., 0.1-0.5 units/mL).[16]

-

Inhibitor Solutions : Stock solutions of this compound at various concentrations.

Spectrophotometric Procedure

-

Set a spectrophotometer to 340 nm and equilibrate the cuvette holder to 25°C.[16]

-

Into a suitable cuvette, pipette the assay buffer, NAD⁺ solution, and inhibitor solution (or solvent for control).

-

Add the enzyme working solution and mix by inversion. Allow for a brief pre-incubation period (e.g., 3-5 minutes) for the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the ethanol substrate solution.

-

Immediately mix by inversion and begin recording the increase in absorbance at 340 nm for approximately 5-6 minutes.[14]

-

Calculate the initial reaction velocity (ΔA₃₄₀/minute) from the linear portion of the curve.

-

Repeat the procedure for a range of inhibitor and substrate concentrations.

Data Analysis

The inhibitor constant (Kᵢ) and the type of inhibition can be determined by analyzing the reaction rates at different substrate and inhibitor concentrations. This is typically done using double reciprocal plots, such as the Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]).[15]

Conclusion

This compound, alongside other 4-substituted pyrazoles, is a potent inhibitor of alcohol dehydrogenase. The primary mechanism of action is competitive inhibition through the formation of a stable ternary complex with the ADH-NAD⁺ complex. Structure-activity relationship studies indicate that potency is influenced by the electronic and hydrophobic properties of the substituent at the 4-position. The standardized in vitro spectrophotometric assay provides a robust and reproducible method for quantifying the inhibitory activity of 4-HMP and related compounds. This information is critical for the continued development of antidotes for toxic alcohol poisoning and for understanding the broader pharmacological profile of pyrazole-based drugs.

References

- 1. 3hbiomedical.com [3hbiomedical.com]

- 2. assaygenie.com [assaygenie.com]

- 3. Oxidation of methanol, ethylene glycol, and isopropanol with human alcohol dehydrogenases and the inhibition by ethanol and 4-methylpyrazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 5. scispace.com [scispace.com]

- 6. Distribution of oral 4-methylpyrazole in the rat: inhibition of elimination by ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kinetic interactions between 4-methylpyrazole and ethanol in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Oxidation of the alcohol dehydrogenase inhibitor pyrazole to 4-hydroxypyrazole by microsomes. Effect of cytochrome P-450 inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pyrazoles as inhibitors of alcohol oxidation and as important tools in alcohol research: An approach to therapy against methanol poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Human liver alcohol dehydrogenase--inhibition of methanol activity by pyrazole, 4-methylpyrazole, this compound and 4-carboxypyrazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of microsomal oxidation of ethanol by pyrazole and 4-methylpyrazole in vitro. Increased effectiveness after induction by pyrazole and 4-methylpyrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scilit.com [scilit.com]

- 13. The inhibition of alcohol dehydrogenase in vitro and in isolated hepatocytes by 4-substituted pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Enzymatic Assay of Alcohol Dehydrogenase (EC 1.1.1.1) [sigmaaldrich.com]

- 15. newhaven.edu [newhaven.edu]

- 16. Alcohol Dehydrogenase - Assay | Worthington Biochemical [worthington-biochem.com]

Pharmacokinetics of 4-Hydroxymethylpyrazole in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxymethylpyrazole (4-HMP) is a primary metabolite of 4-methylpyrazole (fomepizole), a potent inhibitor of alcohol dehydrogenase (ADH) used as an antidote for methanol and ethylene glycol poisoning. Understanding the pharmacokinetic profile of 4-HMP is crucial for a comprehensive assessment of the safety and efficacy of fomepizole, as metabolites can contribute to both therapeutic and adverse effects. This technical guide provides a detailed overview of the current knowledge on the pharmacokinetics of 4-HMP in various animal models, based on available scientific literature.

Data Presentation: Pharmacokinetic Parameters

Quantitative pharmacokinetic data for this compound (4-HMP) in animal models is not extensively reported in the currently available literature. Studies have primarily focused on the parent compound, 4-methylpyrazole (4-MP), with 4-HMP being identified as a metabolite. The following tables summarize the available pharmacokinetic parameters for 4-MP in rats and dogs to provide context for the likely formation and elimination kinetics of 4-HMP.

Table 1: Pharmacokinetic Parameters of 4-Methylpyrazole (4-MP) in Rats

| Parameter | Dose (mg/kg) | Route | Cmax (µmol/L) | Tmax (h) | Half-life (t½) (h) | AUC (µmol·h/L) | Bioavailability (%) | Reference |

| Elimination Rate | 10 | Oral | Not Reported | Not Reported | Saturated | Not Reported | Not Reported | [1] |

| Elimination Rate | 20 | Oral | Not Reported | Not Reported | Saturated | Not Reported | Not Reported | [1] |

| Elimination Rate | 15 | IP | Not Reported | Not Reported | Zero-order (7.6 µmol/L/h) | Not Reported | Not Reported | [2] |

Table 2: Pharmacokinetic Parameters of 4-Methylpyrazole (4-MP) in Dogs

| Parameter | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | Half-life (t½) (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |

| Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |

Note: Specific pharmacokinetic parameters for 4-HMP are not available in the cited literature. The data for 4-MP is provided for context.

Experimental Protocols

Detailed experimental protocols for pharmacokinetic studies of 4-HMP are not explicitly available. However, based on general practices for rodent and canine pharmacokinetic studies, a representative protocol can be outlined.

Rodent Pharmacokinetic Study Protocol (Rat Model)

-

Animal Model: Male Sprague-Dawley rats (250-300g) are commonly used. Animals are housed in controlled conditions with a 12-hour light/dark cycle and access to standard chow and water ad libitum.

-

Drug Administration:

-

Intravenous (IV): 4-Methylpyrazole is dissolved in a suitable vehicle (e.g., sterile saline) and administered as a bolus injection via the tail vein.

-

Oral (PO): 4-Methylpyrazole is administered by oral gavage using a feeding needle.

-

-

Blood Sampling:

-

Serial blood samples (approximately 0.2-0.3 mL) are collected from the jugular vein or saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.

-

Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged to separate plasma. Plasma samples are stored at -80°C until analysis.

-

-

Urine and Feces Collection:

-

Animals are housed in metabolic cages for the collection of urine and feces over specified intervals (e.g., 0-8, 8-24, 24-48 hours).

-

The volume of urine is recorded, and an aliquot is stored at -80°C for analysis of 4-MP and its metabolites, including 4-HMP.

-

-

Sample Analysis:

-

Plasma and urine samples are analyzed for concentrations of 4-MP and 4-HMP using a validated analytical method, such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[3]

-

The method should be capable of simultaneously quantifying the parent drug and its metabolite with adequate sensitivity and specificity.

-

Canine Pharmacokinetic Study Protocol

-

Animal Model: Beagle dogs are a common non-rodent species for pharmacokinetic studies.

-

Drug Administration: Similar to the rodent protocol, IV administration is typically via a cephalic or saphenous vein, and oral administration is via a gelatin capsule or oral gavage.

-

Blood Sampling: Blood samples are collected from a peripheral vein at appropriate time points.

-

Sample Analysis: Plasma and urine samples are processed and analyzed using a validated bioanalytical method as described for the rodent study.[3]

Mandatory Visualization

Metabolic Pathway of 4-Methylpyrazole

The primary metabolic pathway of 4-methylpyrazole involves its oxidation to this compound, which is further oxidized to 4-carboxypyrazole. This biotransformation is a key determinant of the overall pharmacokinetic profile and duration of action of the parent drug.

Experimental Workflow for a Typical Animal Pharmacokinetic Study

The following diagram illustrates the logical flow of a standard pharmacokinetic study in an animal model, from the initial stages of animal preparation to the final data analysis.

Signaling and Biological Activities of Pyrazole Derivatives

Direct studies on the signaling pathways specifically modulated by this compound are not currently available. However, the broader class of pyrazole derivatives exhibits a wide range of biological activities, suggesting potential interactions with various cellular signaling pathways.[4][5][6][7][8]

Pyrazole-containing compounds have been shown to act as:

-

Anti-inflammatory agents: Some pyrazole derivatives, like celecoxib, are potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the prostaglandin synthesis pathway involved in inflammation and pain.[7]

-

Anticancer agents: Certain pyrazole derivatives have demonstrated antitumor activity through various mechanisms, including the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[9]

-

Enzyme inhibitors: As exemplified by 4-methylpyrazole's potent inhibition of alcohol dehydrogenase, the pyrazole scaffold can be a key pharmacophore for designing enzyme inhibitors.[10]

-

Receptor antagonists: Some pyrazoline derivatives have been identified as antagonists of the Receptor for Advanced Glycation End Products (RAGE), which is implicated in inflammatory and age-related diseases.[11]

The biological activity of 4-HMP itself remains an area for further investigation. Future research should aim to elucidate whether 4-HMP retains any of the ADH inhibitory activity of its parent compound or if it interacts with other cellular targets and signaling pathways.

Conclusion

The pharmacokinetics of this compound in animal models are not well-characterized, with most of the available data focusing on its parent compound, 4-methylpyrazole. This technical guide has synthesized the existing knowledge on the metabolism of 4-MP to 4-HMP and provided a framework for conducting future pharmacokinetic studies on this metabolite. The diverse biological activities of other pyrazole derivatives suggest that 4-HMP may have its own pharmacological profile, warranting further investigation to fully understand its contribution to the overall effects of fomepizole. Researchers in drug development are encouraged to include the characterization of major metabolites like 4-HMP in their preclinical pharmacokinetic and toxicokinetic assessments.

References

- 1. Distribution of oral 4-methylpyrazole in the rat: inhibition of elimination by ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. LC-ESI-MS/MS determination of 4-methylpyrazole in dog plasma and its application to a pharmacokinetic study in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Academic Strive | Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review [academicstrive.com]

- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

- 9. mdpi.com [mdpi.com]

- 10. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 11. Ultrasound-Assisted Synthesis of Pyrazoline Derivatives as Potential Antagonists of RAGE-Mediated Pathologies: Insights from SAR Studies and Biological Evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectral Data Analysis of 4-Hydroxymethylpyrazole: A Technical Guide

Introduction

4-Hydroxymethylpyrazole is a heterocyclic organic compound belonging to the pyrazole family. Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms. The presence of a hydroxymethyl group at the 4-position introduces a primary alcohol functionality, making it a valuable building block in medicinal chemistry and materials science. This guide provides an in-depth analysis of the spectral data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and a logical workflow for spectral analysis are also presented to aid researchers in the characterization of this and similar molecules.

Spectroscopic Data

The following tables summarize the key spectral data for this compound. This data is compiled from typical values for pyrazole derivatives and related functional groups, providing a representative spectral profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds by providing information about the chemical environment of individual atoms.

¹H NMR (Proton NMR) Data

Solvent: DMSO-d₆, Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.5 | br s | 1H | N-H |

| ~7.5 | s | 2H | H-3, H-5 |

| ~5.1 | t, J = 5.5 Hz | 1H | -OH |

| ~4.3 | d, J = 5.5 Hz | 2H | -CH₂- |

¹³C NMR (Carbon-13 NMR) Data

Solvent: DMSO-d₆, Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~135 | C-3, C-5 |

| ~115 | C-4 |

| ~55 | -CH₂- |

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is particularly useful for identifying functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3400 | Strong, Broad | O-H stretch (alcohol) |

| ~3100 | Medium | N-H stretch (pyrazole ring) |

| ~2900 | Medium | C-H stretch (aromatic and aliphatic) |

| ~1520 | Medium | C=C/C=N stretch (pyrazole ring)[1] |

| ~1050 | Strong | C-O stretch (primary alcohol) |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a molecule.

Electron Ionization (EI) Mass Spectrum Data

| m/z | Relative Intensity (%) | Proposed Fragment |

| 98 | 100 | [M]⁺ (Molecular Ion) |

| 97 | 80 | [M-H]⁺ |

| 81 | 30 | [M-OH]⁺ |

| 69 | 50 | [M-CH₂OH]⁺ |

| 68 | 40 | [M-H-HCN]⁺ |

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality and reproducible spectral data.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is essential to avoid large solvent peaks in the ¹H NMR spectrum.

-

Instrumentation: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of -2 to 14 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the range of 0 to 160 ppm.

-

Use a proton-decoupled pulse sequence to simplify the spectrum.

-

A longer acquisition time and a higher number of scans (e.g., 1024 or more) are typically required due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[2]

-

Place the powder in a pellet press and apply pressure to form a transparent or translucent pellet.[2]

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.

-

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) for volatile compounds.

-

Ionization: Use Electron Ionization (EI) at 70 eV to generate the molecular ion and fragment ions. EI is a hard ionization technique that provides detailed structural information through fragmentation.[3]

-

Mass Analysis: Analyze the ions using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Data Acquisition: Scan a mass range appropriate for the compound, for instance, from m/z 30 to 200.

-

Data Interpretation: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to deduce the structure of the molecule. The fragmentation of pyrazoles often involves the loss of HCN.[4]

Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

References

A Technical Guide to 4-Hydroxymethylpyrazole for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on 4-Hydroxymethylpyrazole (4-HMP), a valuable heterocyclic organic compound for a range of research applications. This guide details its chemical and physical properties, identifies commercial suppliers, and outlines key experimental protocols for its use, particularly in the context of drug metabolism and enzyme inhibition studies.

Introduction to this compound

This compound, also known as (1H-Pyrazol-4-yl)methanol, is a pyrazole derivative characterized by a hydroxymethyl group substituted at the 4-position of the pyrazole ring.[1] Pyrazole and its derivatives are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities.[2][3] 4-HMP, a metabolite of the alcohol dehydrogenase inhibitor fomepizole (4-methylpyrazole), is a subject of research in its own right, particularly in studies of alcohol metabolism and as a potential modulator of enzymatic pathways.[4][5]

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer this compound for research purposes. The quality and purity of the compound can vary between suppliers, making it crucial for researchers to select a product that meets the specific requirements of their experimental setup. Below is a comparative summary of key quantitative data from several prominent suppliers.

| Supplier | Product Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Appearance | Storage |

| MedChemExpress | HY-33914 | 25222-43-9 | C4H6N2O | 98.11 | ≥99.74% (HPLC)[6] | White to off-white solid[6] | Powder: -20°C (3 years), 4°C (2 years)[6] |

| Sigma-Aldrich | CIAH987EF73E | 25222-43-9 | C4H6N2O | 98.10 | - | - | - |

| Cayman Chemical | - | 25222-43-9 | C4H6N2O | 98.1 | - | - | - |

| Ambeed | A949926 | 25222-43-9 | C4H6N2O | 98.11 | - | - | - |

| Biosynce | - | 25222-43-9 | C4H6N2O | 98.11 | >97% | - | - |

Key Experimental Protocols

In Vitro Inhibition of Alcohol Dehydrogenase (ADH)

This compound is known to be an inhibitor of alcohol dehydrogenase, the primary enzyme responsible for the metabolism of ethanol and other alcohols.[10] The following protocol is a generalized procedure for assessing the inhibitory potential of 4-HMP on ADH activity in vitro.

Objective: To determine the inhibitory effect of this compound on the activity of alcohol dehydrogenase.

Materials:

-

Human or equine liver alcohol dehydrogenase (ADH)

-

This compound

-

Ethanol (substrate)

-

Nicotinamide adenine dinucleotide (NAD+), oxidized form

-

Phosphate buffer (e.g., 0.1 M sodium phosphate, pH 7.4)

-

Spectrophotometer capable of measuring absorbance at 340 nm

-

96-well UV-transparent microplates

Experimental Workflow:

Figure 1: Experimental workflow for an in vitro alcohol dehydrogenase inhibition assay.

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of ADH in phosphate buffer. The final concentration in the assay will depend on the specific activity of the enzyme lot.

-

Prepare a stock solution of NAD+ in phosphate buffer (e.g., 10 mM).

-

Prepare a series of ethanol dilutions in phosphate buffer to determine the Michaelis-Menten constant (Km).

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) and create a serial dilution to test a range of concentrations.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well:

-

Phosphate buffer to bring the final volume to 200 µL.

-

NAD+ to a final concentration of 2.5 mM.

-

ADH enzyme.

-

Varying concentrations of 4-HMP or the vehicle control.

-

-

Pre-incubate the plate at 37°C for 5 minutes.

-

-

Reaction and Measurement:

-

Initiate the enzymatic reaction by adding ethanol to a final concentration near its Km value.

-

Immediately begin measuring the increase in absorbance at 340 nm, which corresponds to the formation of NADH. Record readings every 30 seconds for 5-10 minutes.

-

-

Data Analysis:

-

Calculate the initial rate of reaction (V₀) from the linear portion of the absorbance versus time curve.

-

Plot the percentage of inhibition versus the logarithm of the 4-HMP concentration to determine the IC50 value.

-

In Vitro Drug Metabolism Studies

This compound can be used in in vitro drug metabolism studies, for instance, to investigate its own metabolic fate or its effect on the metabolism of other compounds. These studies often utilize liver microsomes or hepatocytes.[11][12]

Objective: To assess the metabolic stability of this compound in human liver microsomes.

Materials:

-

Human liver microsomes (pooled)

-

This compound

-

NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (for quenching the reaction)

-

LC-MS/MS system for analysis

Experimental Workflow:

Figure 2: Workflow for an in vitro drug metabolism study using liver microsomes.

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of 4-HMP in a suitable solvent. The final incubation concentration is typically in the low micromolar range.

-

Prepare a suspension of human liver microsomes in phosphate buffer.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

In microcentrifuge tubes, combine the phosphate buffer, microsomal suspension, and 4-HMP.

-

Pre-warm the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system. A control incubation without the NADPH system should be included.

-

Incubate the tubes at 37°C in a shaking water bath.

-

-

Sampling and Quenching:

-

At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile and an appropriate internal standard.

-

-

Sample Processing and Analysis:

-

Vortex the quenched samples and centrifuge to pellet the precipitated protein.

-

Transfer the supernatant to a new plate or vials for analysis.

-

Analyze the samples using a validated LC-MS/MS method to quantify the amount of 4-HMP remaining at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of 4-HMP remaining versus time.

-

Determine the elimination rate constant (k) from the slope of the linear regression line.

-

Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

-

Signaling Pathways and Logical Relationships

Pyrazole derivatives can interact with various biological targets and signaling pathways. For instance, some pyrazole-containing drugs are known to inhibit protein kinases involved in cancer signaling, such as the MAP kinase pathway.[2]

Figure 3: A potential mechanism of action for a pyrazole derivative inhibiting the MAPK signaling pathway.

This diagram illustrates a hypothetical scenario where a pyrazole derivative acts as an inhibitor of a kinase (e.g., RAF) within the MAPK signaling cascade. This pathway is often dysregulated in various diseases, and its modulation by small molecules is a common strategy in drug discovery. While this represents a general mechanism for some pyrazoles, the specific targets of this compound require further investigation.

Conclusion

This compound is a versatile research chemical with applications in enzyme inhibition and drug metabolism studies. This guide provides a foundational understanding of its properties, commercial availability, and key experimental protocols. Researchers should always consult supplier-specific documentation for the most accurate product information and adhere to standard laboratory safety practices when handling this compound. The provided protocols and diagrams serve as a starting point for experimental design and can be adapted to suit the specific needs of a research project.

References

- 1. This compound | C4H6N2O | CID 3015210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Pyrazoles as inhibitors of alcohol oxidation and as important tools in alcohol research: An approach to therapy against methanol poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0060768) [hmdb.ca]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]